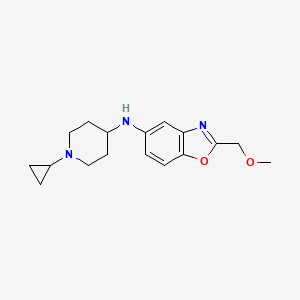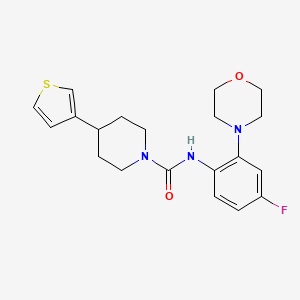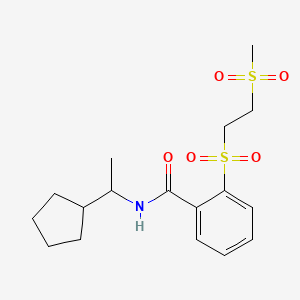![molecular formula C15H21NO6S B6976127 Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate](/img/structure/B6976127.png)
Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate typically involves multiple steps. One common route starts with the methylation of a precursor compound, followed by chlorosulfonation, amination, and esterification. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as copper(I) bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound can be challenging due to the complexity of the synthetic route and the need for stringent control of reaction conditions. The process generates significant amounts of waste, including high chemical oxygen demand (COD), high salt, and high ammonia nitrogen, which require advanced waste treatment methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Uniqueness
Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications .
Eigenschaften
IUPAC Name |
methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-10(2)7-14(17)16-23(19,20)13-6-5-12(21-3)8-11(13)9-15(18)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSLJZMSQOYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=C(C=C(C=C1)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-pyridin-4-ylphenyl)ethanamine](/img/structure/B6976047.png)

![N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]-1-(2-ethyltriazol-4-yl)methanamine](/img/structure/B6976064.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6976065.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine](/img/structure/B6976066.png)
![1-(4-chloro-2-fluorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B6976078.png)
![N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B6976084.png)
![1-(2-ethyltriazol-4-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B6976107.png)
![Methyl 2-[5-methoxy-2-[(2-methylcyclopropanecarbonyl)sulfamoyl]phenyl]acetate](/img/structure/B6976117.png)

![N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine](/img/structure/B6976141.png)
![1-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-2-yl]cyclopropan-1-ol](/img/structure/B6976146.png)
![N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine](/img/structure/B6976151.png)

